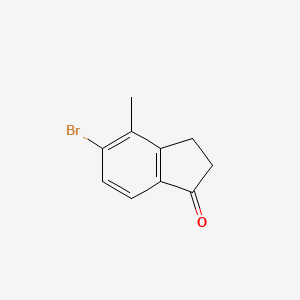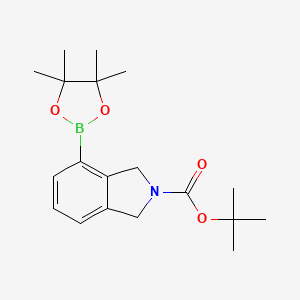![molecular formula C11H10BNO2 B1444835 [3-(Pyridin-4-yl)phenyl]boronic acid CAS No. 337536-25-1](/img/structure/B1444835.png)
[3-(Pyridin-4-yl)phenyl]boronic acid
Vue d'ensemble
Description
“[3-(Pyridin-4-yl)phenyl]boronic acid” is a type of boronic acid derivative . It has a CAS Number of 337536-25-1 and a molecular weight of 199.02 . The IUPAC name for this compound is 3-(4-pyridinyl)phenylboronic acid . It is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “[3-(Pyridin-4-yl)phenyl]boronic acid” is 1S/C11H10BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8,14-15H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including “[3-(Pyridin-4-yl)phenyl]boronic acid”, are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
“[3-(Pyridin-4-yl)phenyl]boronic acid” is a solid substance .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various biaryl compounds. These reactions are essential for creating pharmaceuticals, agrochemicals, and organic materials. The boronic acid group in [3-(Pyridin-4-yl)phenyl]boronic acid reacts with halides or triflates under palladium catalysis, forming C-C bonds that are foundational in organic synthesis .
Kinase Inhibitor Development
Kinases are enzymes that play a critical role in signal transduction and are targets for cancer therapy. [3-(Pyridin-4-yl)phenyl]boronic acid serves as a building block in the development of kinase inhibitors. Its ability to bind with the ATP-binding site of kinases makes it a valuable entity in designing drugs that can inhibit overactive kinases in cancer cells .
Development of Therapeutic Enzymatic Inhibitors
Enzymatic inhibitors are molecules that bind to enzymes and decrease their activity. [3-(Pyridin-4-yl)phenyl]boronic acid is used to synthesize molecules that can act as therapeutic enzymatic inhibitors. These inhibitors have potential applications in treating diseases where enzyme regulation is disrupted, such as metabolic disorders and neurodegenerative diseases .
Ligand Synthesis for Coordination Chemistry
In coordination chemistry, [3-(Pyridin-4-yl)phenyl]boronic acid can be used to synthesize ligands that coordinate with metal ions. These ligands are crucial for creating metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and separation technologies .
Organic Light-Emitting Diodes (OLEDs) Material Synthesis
The electronic properties of [3-(Pyridin-4-yl)phenyl]boronic acid make it suitable for synthesizing materials used in OLEDs. These materials emit light in response to an electric current and are used in displays for smartphones, TVs, and other devices .
Sensor Development
[3-(Pyridin-4-yl)phenyl]boronic acid can be utilized in the development of chemical sensors. Boronic acids interact with saccharides and other diol-containing compounds, making them useful in sensors that detect glucose levels, which is particularly relevant for diabetes management .
Polymer Chemistry
This compound is also involved in polymer chemistry, where it can be used to create new polymers with specific properties. For example, polymers with boronic acid functionalities can be responsive to stimuli such as pH, which is useful in drug delivery systems .
Fluorescent Probes
Lastly, [3-(Pyridin-4-yl)phenyl]boronic acid can be incorporated into fluorescent probes. These probes are used in bioimaging to track biological processes in real-time, providing insights into cellular functions and aiding in disease diagnosis .
Safety And Hazards
“[3-(Pyridin-4-yl)phenyl]boronic acid” is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
(3-pyridin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLSLPDPQOGLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=NC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Pyridin-4-yl)phenyl]boronic acid | |
CAS RN |
337536-25-1 | |
| Record name | [3-(pyridin-4-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)

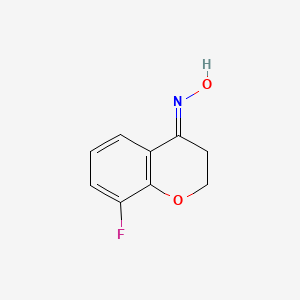
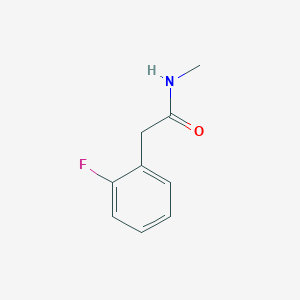

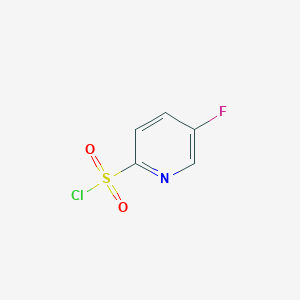
![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)

![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
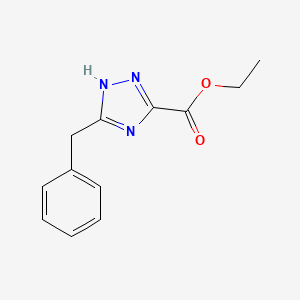
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)

